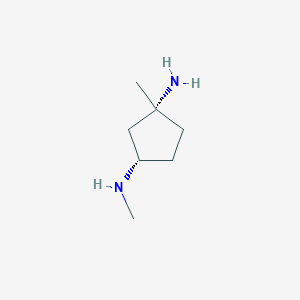
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine is a chiral diamine compound with two methyl groups and two amine groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the target product and features high stereoselectivity and optical purity.
Industrial Production Methods
For large-scale industrial production, the preparation method involves the use of widely available and cost-effective raw materials. The process includes an asymmetric cycloaddition reaction followed by purification steps to ensure high optical purity and stable quality . This method is suitable for large-scale production due to its reasonable route, simple operation, and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of chiral materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers allow it to interact selectively with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: A similar compound with a hydroxyl group instead of a methyl group.
(1R,3S)-1-Ethyl-3-methylcyclohexane: A structurally related compound with an ethyl group and a cyclohexane ring.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1R,3S)-3-N,1-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-6(5-7)9-2/h6,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
GUOBCTXGGISVMS-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1)NC)N |
Canonical SMILES |
CC1(CCC(C1)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
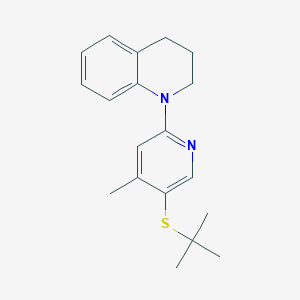

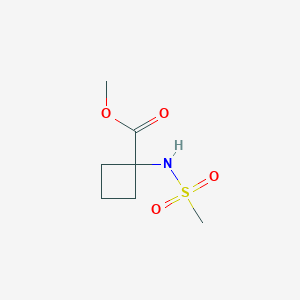
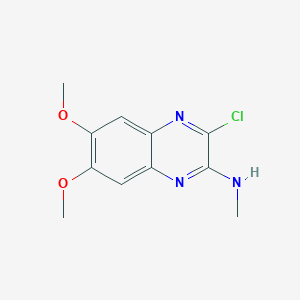
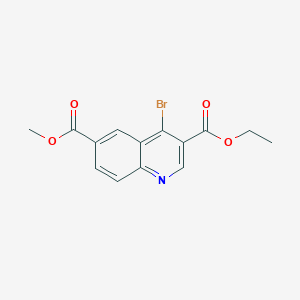
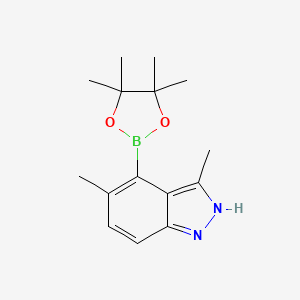
![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)
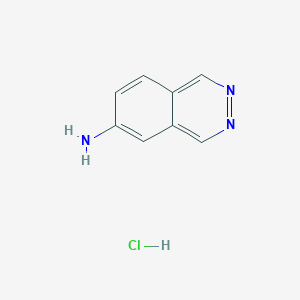

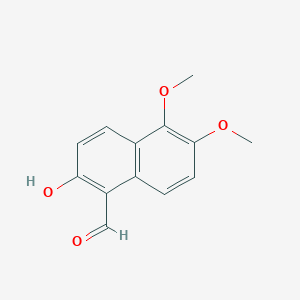
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
